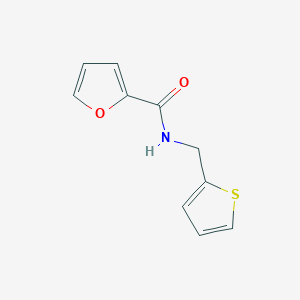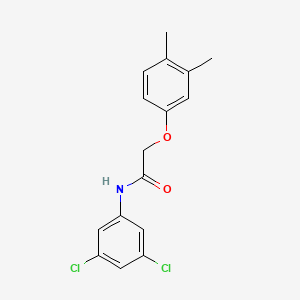![molecular formula C18H22N2O3S B5861957 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B5861957.png)
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide, also known as DEAB, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of aldehyde dehydrogenases (ALDHs), which are enzymes responsible for the oxidation of endogenous and exogenous aldehydes. DEAB has been widely used in research to study the role of ALDHs in various physiological processes and diseases.
Wirkmechanismus
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide is a potent inhibitor of ALDHs, which are enzymes responsible for the oxidation of endogenous and exogenous aldehydes. ALDHs play a critical role in the detoxification of several compounds, including ethanol and acetaldehyde. 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide inhibits the activity of ALDHs by binding to the active site of the enzyme, thereby preventing the oxidation of aldehydes.
Biochemical and Physiological Effects:
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. Inhibition of ALDHs by 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide results in the accumulation of endogenous and exogenous aldehydes, which can lead to several physiological effects, including oxidative stress, DNA damage, and apoptosis. 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has also been shown to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has several advantages and limitations for lab experiments. The main advantage of 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide is its potent inhibition of ALDHs, which allows for the study of the role of ALDHs in various physiological processes and diseases. However, 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has several limitations, including its non-specific inhibition of other enzymes and its potential toxicity at high concentrations. It is essential to optimize the concentration of 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide used in experiments to avoid non-specific effects and toxicity.
Zukünftige Richtungen
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has several potential future directions for scientific research. One potential direction is the development of more potent and selective ALDH inhibitors for the treatment of diseases, including cancer and alcoholism. Another potential direction is the study of the role of ALDHs in stem cell differentiation and self-renewal, which could have significant implications for regenerative medicine. Additionally, the development of 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide-based biosensors for the detection of aldehydes in biological samples could have significant applications in diagnostic and therapeutic settings.
Conclusion:
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide is a potent inhibitor of ALDHs that has gained significant attention in the field of scientific research. It has been extensively used to study the role of ALDHs in various physiological processes and diseases. 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has several advantages and limitations for lab experiments, and its potential future directions include the development of more potent and selective ALDH inhibitors and the study of the role of ALDHs in stem cell differentiation and self-renewal.
Synthesemethoden
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with diethylamine and sulfonyl chloride to form 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide. The synthesis method of 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been extensively used in scientific research to study the role of ALDHs in various physiological processes and diseases. ALDHs are involved in the metabolism of several endogenous and exogenous compounds, including drugs, toxins, and carcinogens. 3-[(diethylamino)sulfonyl]-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of ALDHs in several tissues, including liver, brain, and heart.
Eigenschaften
IUPAC Name |
3-(diethylsulfamoyl)-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-20(5-2)24(22,23)17-8-6-7-15(13-17)18(21)19-16-11-9-14(3)10-12-16/h6-13H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQSRRLNMPGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5861886.png)

![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)
![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)



![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)
![5-[(2-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5861959.png)


